1,1-Bis(hydroxymethyl)cyclopropane
Overview
Description
1,1-Bis(hydroxymethyl)cyclopropane, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
1,1-Bis(hydroxymethyl)cyclopropane is a compound that can be synthesized through various methods. Li et al. (2013) described the synthesis of this compound by reacting dibromoneopentyl glycol with zinc powder, yielding a purity of 98.67% under optimal conditions. This synthesis pathway is significant as this compound serves as an intermediate for producing other complex molecules, such as Montelukast Sodium, which is used in pharmaceuticals (Li, Li, Zhang, Ye, Wang, & Liu, 2013).
Chemical Transformations and Applications
The chemical versatility of this compound allows for its utilization in various applications:
As a Platform for Mimicking Glycosidase Transition States
Leonik et al. (2010) employed all-cis 1-hydroxymethyl 2,3 bis-aminomethyl cyclopropane to construct the first 3,5-diazabicyclo [5.1.0]-3-octenes. This structure mimics the conformation of a glycoside hydrolysis reaction, indicating its potential use in studying enzyme mechanisms or designing enzyme inhibitors (Leonik, Ghiviriga, & Horenstein, 2010).
In Photoreactions and Electron Transfer Studies
Ikeda et al. (2003) studied the electron transfer photoreactions of 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane. The study provided insights into the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer, showcasing the compound's role in understanding reaction dynamics (Ikeda, Akiyama, Takahashi, Nakamura, Ishizaki, Shiratori, Ohaku, Goodman, Houmam, Wayner, Tero-Kubota, & Miyashi, 2003).
As a Key Intermediate in Synthesis
The compound's role as a crucial intermediate in synthesizing complex molecules is evident in the work of Tiruchinapally & Žemlička (2008), where 2,2‐bis(hydroxymethyl)methylenecyclopropane, a structurally related compound, was synthesized as a key intermediate for antiviral Cyclopropavir (Tiruchinapally & Žemlička, 2008).
Mechanism of Action
Target of Action
1,1-Bis(hydroxymethyl)cyclopropane is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . They play a crucial role in the formation of a wide variety of chemical compounds, including many polymers .
Mode of Action
The compound interacts with its targets through a process known as carbene addition . Carbenes are highly reactive species that can insert themselves into carbon-hydrogen bonds . In the case of this compound, it can react with alkenes to form cyclopropane structures . This reaction is stereospecific, meaning it occurs with a specific spatial orientation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of cyclopropane structures . Cyclopropanes are present in numerous biological compounds and their highly strained nature makes them very reactive and interesting synthetic targets . The formation of cyclopropane structures can lead to significant changes in the physical and chemical properties of the resulting compounds .
Result of Action
The primary result of the action of this compound is the formation of cyclopropane structures . These structures can significantly alter the properties of the compounds in which they are formed, potentially leading to changes in their reactivity, stability, and biological activity .
Properties
IUPAC Name |
[1-(hydroxymethyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5(4-7)1-2-5/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAINYZJQSQEGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399327 | |
Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39590-81-3 | |
Record name | 1,1-Cyclopropanedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39590-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Cyclopropane-1,1-diyl)dimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropane-1,1-diyldimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of 1,1-Bis(hydroxymethyl)cyclopropane?
A2: this compound has been characterized using spectroscopic techniques such as IR and H-NMR. [] While its molecular formula and weight are not explicitly mentioned in the provided research, these can be deduced from its structure: * Molecular Formula: C5H10O2* Molecular Weight: 102.13 g/mol
Q2: What are the applications of this compound in synthetic chemistry?
A3: this compound serves as a crucial building block in organic synthesis. For instance, it acts as a starting material for the production of 6-carboxyl spirooctane, contributing to the development of spiro-compounds. [] Additionally, it plays a vital role as an intermediate in the synthesis of montelukast sodium, a medication used to manage asthma and allergic rhinitis. [, ]
Q3: Has this compound been investigated in the context of carbohydrate chemistry?
A4: Yes, this compound has been explored for the development of carbohydrate derivatives with enhanced acidity. Researchers have synthesized and characterized cyclic selenites derived from this compound and various diols, including sugar derivatives like methyl glycosides. []
Q4: Are there any analytical techniques used to study this compound?
A5: While specific analytical methods are not extensively discussed in the provided research, it's evident that techniques like IR and H-NMR spectroscopy are employed for structural elucidation. [, ] Further research would be needed to uncover detailed analytical methodologies for quantifying and monitoring this compound.
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